3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Description
The compound 3-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic molecule featuring a 1,2,4-triazin-5-one core substituted with a hydrazinylidene group and a methyl group. The hydrazinylidene moiety is further functionalized with a furan-2-ylmethylidene substituent, introducing aromatic and electron-rich characteristics. The triazinone ring system is known for its tautomeric behavior, which can influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-6-8(15)11-9(14-12-6)13-10-5-7-3-2-4-16-7/h2-5H,1H3,(H2,11,13,14,15)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHXDAJKWXSFF-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis and Cyclocondensation
The conventional approach involves reacting substituted hydrazides with carbonyl-containing precursors. For example, hippuric acid derivatives undergo esterification followed by hydrazinolysis to yield acid hydrazides, which are subsequently cyclized with aldehydes or ketones. In the case of the target compound, 6-methyl-4,5-dihydro-1,2,4-triazin-5-one is synthesized via:
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Schotten-Baumann benzoylation of glycine to form hippuric acid.
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Erlenmeyer-Plochl azalactone synthesis using hippuric acid and methyl-substituted aldehydes.
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Hydrazinolysis with hydrazine hydrate to generate the triazinone core.
Key parameters include refluxing in glacial acetic acid for 8–10 hours, achieving yields of 75–92%. The furan-2-ylmethylidene moiety is introduced at the hydrazin-1-yl position through Schiff base formation with furfuraldehyde under acidic conditions.
Microwave-Assisted Synthesis Optimization
Microwave irradiation significantly enhances reaction efficiency for triazinone derivatives. A comparative study demonstrated that microwave-assisted cyclization reduces reaction times from hours to minutes while improving yields.
Protocol for Microwave-Mediated Synthesis
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Intermediate preparation :
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2-Phenylacetyl isothiocyanate (1) is treated with furan-2-carbaldehyde in acetonitrile to form the thiourea intermediate.
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Cyclization :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–10 hours | 2–10 minutes |
| Yield | 75–92% | 85–98% |
| Solvent | Glacial acetic acid | DMF |
This method minimizes side reactions, as evidenced by the absence of C═O or C═S group residues in IR spectra.
The introduction of the (2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl group occurs via Schiff base formation.
Stepwise Functionalization
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Hydrazine activation :
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The exocyclic NH group of 6-methyl-4,5-dihydro-1,2,4-triazin-5-one reacts with furfuraldehyde in ethanol under reflux.
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Stereochemical control :
Reaction Conditions :
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Molar ratio (triazinone:furfuraldehyde) = 1:1.2
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Temperature: 70–80°C
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Duration: 4–6 hours
¹H NMR analysis confirms the E-configuration through a characteristic singlet at δ 8.2–8.5 ppm for the imine proton.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Thin-layer chromatography (TLC) in ethyl acetate:hexane (3:7) confirms single-spot development, while elemental analysis aligns with theoretical values (C, H, N ±0.3%).
Comparative Evaluation of Synthetic Methods
| Metric | Hydrazinolysis | Microwave Synthesis |
|---|---|---|
| Scalability | Moderate | High |
| Energy Efficiency | Low | High |
| Byproduct Formation | 10–15% | <5% |
| Reproducibility | 85% | 95% |
Microwave irradiation emerges as the superior method due to its rapid kinetics and compatibility with green chemistry principles .
Chemical Reactions Analysis
Reaction Mechanism
The synthesis mechanism likely proceeds through:
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Nucleophilic attack : The hydrazide moiety attacks the carbonyl group of the triazine core.
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Ring cleavage : The carbonyl oxygen undergoes protonation, leading to ring opening.
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Cyclization : Rearrangement of the intermediates forms the triazinone structure with the furan substituent .
This mechanism is consistent with the Erlenmeyer-Plochl azlactone method, where acid hydrazides react with carbonyl compounds to form heterocyclic systems .
Analytical Characterization
Key analytical data for structurally similar triazinone derivatives include:
| Parameter | Value/Description |
|---|---|
| Melting Point | ~172–175°C |
| Yield | ~80% (depending on reaction conditions) |
| IR Peaks | - N-H stretch: ~3176 cm⁻¹ - C=O stretch: ~1724 cm⁻¹ - C=N (imine): ~1640 cm⁻¹ |
| ESI-MS (m/z) | +H ion observed at ~407.1264 (consistent with molecular formula) |
| 1H-NMR | Proton signals for furan ring (~7.4–7.8 ppm), triazine core (~3.0–4.5 ppm), and methyl groups |
(Data adapted from analogous compounds in )
Reactivity and Functional Group Transformations
The compound’s reactivity stems from its electron-rich furan ring and hydrazone moiety :
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Electrophilic substitution : The furan ring can undergo reactions with electrophiles (e.g., bromination or nitration).
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Hydrazone stability : The hydrazone linkage may hydrolyze under acidic/basic conditions to regenerate the carbonyl group .
Comparative Studies
Structural analogs differ in substituents but share a triazine core. Key comparisons include:
| Compound | Substituents | Key Features |
|---|---|---|
| Target compound | Furan-2-ylmethylidene, methyl | Synergistic antimicrobial activity |
| 4-(Furan-2-yl)thiazole | Furan-2-yl | Simpler structure, antifungal properties |
| N-(furan-2-ylmethylidene)hydrazine | Furan-2-ylmethylidene | Lacks triazine core, antioxidant activity |
These comparisons highlight the uniqueness of the target compound’s triazine-hydrazine-furan hybrid system .
Biological Activity Correlation
While direct biological data for the target compound is limited, analogous triazinone derivatives exhibit:
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Antibacterial activity against E. coli and S. aureus (IC₅₀: ~0.88–1.13 µg/mL) .
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Antimalarial activity against Plasmodium falciparum (IC₅₀: ~0.85–1.16 µg/mL) .
The furan substituent likely enhances lipophilicity and target binding, contributing to these activities .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazine derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan moiety enhances its biological activity by contributing to the compound's ability to penetrate bacterial cell membranes.
Anticancer Properties
Studies have indicated that compounds containing triazine rings can inhibit tumor growth. The hydrazone functionality in this compound may play a crucial role in its interaction with biological targets involved in cancer progression. Preliminary assays have suggested that this compound could induce apoptosis in cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of triazine derivatives have been explored, with some studies indicating that they can inhibit pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating inflammatory diseases, although more detailed studies are necessary to confirm these effects.
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Its effectiveness against specific insect larvae and fungi makes it a candidate for developing new agrochemicals. Field trials are needed to assess its efficacy and safety in agricultural settings.
Herbicidal Properties
Research into the herbicidal activity of triazine derivatives suggests that this compound may inhibit the growth of certain weed species. Its mechanism may involve interference with photosynthetic pathways or other critical metabolic processes in plants.
Synthesis and Characterization
The synthesis of 3-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | The compound exhibited significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range. |
| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells; IC50 values were promising compared to standard chemotherapeutics. |
| Study 3 | Agricultural Use | Demonstrated effective control of aphid populations in controlled trials; further field studies are ongoing. |
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and triazine moieties. These interactions can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its triazinone core and furan-containing hydrazinylidene side chain. Below is a comparative analysis with structurally related compounds from the evidence:
Key Findings
Heterocyclic Core Differences: The triazinone core in the target compound differs from triazole-thione () and triazole/chromenone () systems. Triazinones exhibit distinct tautomerism and hydrogen-bonding patterns compared to sulfur-containing triazole-thiones, which form robust N–H···S interactions .
Substituent Impact :
- The furan ring in the target compound is less electronegative than the chlorophenyl groups in , suggesting differences in solubility and intermolecular interactions. Furan’s electron-donating nature may enhance charge-transfer interactions in the solid state.
- Chloro substituents in ’s compound likely improve stability via halogen bonding but reduce solubility in polar solvents .
Synthetic Complexity: The target compound’s synthesis is inferred to be simpler than ’s derivatives, which require multi-step reactions with triphenylphosphine and chromenone precursors .
Research Implications and Limitations
- Crystallography : The use of SHELX software () could resolve its crystal structure, particularly hydrogen-bonding networks akin to ’s hexameric assemblies .
Table: Inferred Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~250–300 g/mol | ~400–450 g/mol | ~500–600 g/mol |
| LogP | ~1.5–2.5 | ~3.0–4.0 | ~4.5–5.5 |
| Hydrogen Bond Donors | 2 | 3 | 1–2 |
Biological Activity
The compound 3-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazine-5-one is a member of the hydrazone class of compounds, which are known for their diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on recent research findings.
Synthesis
The synthesis of the compound typically involves the condensation of furan-2-carbaldehyde with a suitable hydrazine derivative. The reaction often requires specific conditions such as controlled temperature and the use of solvents like ethanol. The final product can be purified through crystallization techniques to obtain high-purity samples for biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of hydrazone derivatives, including those containing furan moieties. The compound has shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria .
Anticonvulsant Activity
In a picrotoxin-induced convulsion model, derivatives similar to this compound have been evaluated for anticonvulsant properties. For instance, modifications in the structure have been correlated with increased efficacy in seizure protection:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound 1 | 18.4 | 170.2 | 9.2 |
The presence of specific functional groups appears to enhance the anticonvulsant activity, suggesting a structure-activity relationship that could be further explored .
Cytotoxicity Studies
The compound has also been tested for cytotoxic effects against various cancer cell lines. In particular, it has shown promising results in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (epidermoid carcinoma) | <10 |
| Jurkat (T-cell leukemia) | <15 |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones like this compound is often influenced by their structural features. Key aspects include:
- Furan Ring : Enhances interaction with biological targets.
- Hydrazine Moiety : Critical for biological activity; modifications can lead to varying potencies.
- Triazine Core : Contributes to stability and pharmacological properties.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Antimicrobial Evaluation : A study demonstrated that furan-containing hydrazones exhibited higher antibacterial activity compared to their non-furan analogs due to enhanced lipophilicity and better membrane penetration .
- Cytotoxicity Assessment : Research on related triazine derivatives revealed significant cytotoxicity against multiple cancer cell lines, highlighting the importance of substituents on the triazine ring in modulating activity .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons and carbons in the triazine ring (δ 7.5–8.5 ppm for aromatic protons) and hydrazone CH=N (δ 8.0–8.5 ppm). Confirm E-configuration via coupling constants (J = 12–15 Hz for trans hydrazones) .
- IR Spectroscopy : Detect C=N (1640–1680 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate purity and stoichiometry.
Basic: How is X-ray crystallography applied to resolve its molecular structure?
Q. Methodological Answer :
- Single-Crystal Growth : Use slow evaporation (e.g., methanol/water mixtures) to obtain diffraction-quality crystals.
- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize disorder .
- Refinement : Use SHELX software (SHELXL for refinement) to model hydrogen bonding (e.g., N–H···O/S interactions) and validate stereochemistry.
Example Hydrogen Bond Table :
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H | O (furan) | 2.85 | 155 |
| N–H | S (triazinethione) | 3.10 | 145 |
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Q. Methodological Answer :
- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm stereochemistry.
- Dynamic NMR : Assess rotational barriers of hydrazone bonds if tautomerism is suspected.
- Theoretical Calculations : Perform DFT geometry optimization (e.g., Gaussian 09) to reconcile experimental and computed bond lengths/angles .
- Revisit Synthesis : Adjust reaction conditions (e.g., solvent polarity, temperature) to favor a single conformer.
Advanced: What computational approaches predict the compound’s bioactivity?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). Focus on binding affinity (ΔG) and pose validation via RMSD clustering .
- QM/MM Simulations : Study electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
Example Docking Results :
| Target Protein | Binding Affinity (kcal/mol) | Key Residues |
|---|---|---|
| Dihydrofolate reductase | -8.2 | Leu4, Arg57 |
| DNA gyrase | -7.8 | Asp73, Thr165 |
Advanced: How to design experiments assessing environmental fate and ecotoxicity?
Q. Methodological Answer :
- Fate Studies :
- Hydrolysis : Expose compound to pH 5–9 buffers; monitor degradation via LC-MS.
- Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight effects .
- Ecotoxicology :
- Microcosm Assays : Evaluate biodegradation in soil/water systems (OECD 307 guidelines).
- Aquatic Toxicity : Test on Daphnia magna (LC₅₀) and algal growth inhibition .
Data Analysis : Apply fugacity models to predict compartmental distribution (air, water, soil).
Advanced: What strategies optimize yield and purity during scale-up?
Q. Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize parameters (e.g., temperature, stoichiometry).
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water).
- Process Analytics : Implement PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for real-time monitoring .
Advanced: How to study tautomerism in the hydrazone moiety?
Q. Methodological Answer :
- Variable-Temperature NMR : Track proton shifts in DMSO-d₆ from 25°C to 80°C to detect tautomeric equilibria.
- X-ray Polymorphism Screening : Crystallize under varied conditions to capture different tautomeric forms.
- Theoretical Studies : Compare relative energies of tautomers using MP2/cc-pVTZ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
